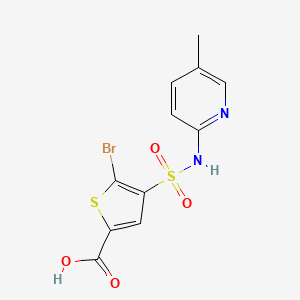

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid

Description

Properties

Molecular Formula |

C11H9BrN2O4S2 |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

5-bromo-4-[(5-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H9BrN2O4S2/c1-6-2-3-9(13-5-6)14-20(17,18)8-4-7(11(15)16)19-10(8)12/h2-5H,1H3,(H,13,14)(H,15,16) |

InChI Key |

FAGVTGIVLKHHOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromothiophene-2-carboxylic Acid

The thiophene core is first functionalized with a carboxylic acid and bromine. A reported method involves:

Sulfamoylation at Position 4

The sulfamoyl group is introduced via reaction with a sulfamoyl chloride derivative:

- Synthesis of N-(5-methylpyridin-2-yl)sulfamoyl chloride :

- Coupling with 5-bromothiophene-2-carboxylic acid :

Route 2: Sulfamoylation Followed by Bromination

Synthesis of 4-Sulfamoylthiophene-2-carboxylic Acid

- Sulfamoylation of thiophene-2-carboxylic acid :

Bromination at Position 5

- Electrophilic bromination :

Route 3: Modular Assembly via Suzuki Coupling

Synthesis of Functionalized Thiophene Intermediates

This route employs cross-coupling to install substituents:

- Preparation of 4-borono-5-bromothiophene-2-carboxylic acid :

- Suzuki coupling with sulfamoyl pyridine :

Advantages and Limitations

- Yield : 50–65% due to steric hindrance from the sulfamoyl group.

- Flexibility : Permits late-stage diversification of the sulfamoyl moiety.

Critical Analysis of Methodologies

Comparative Efficiency

| Route | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| 1 | Bromination → Sulfamoylation | 75 | 98 | High |

| 2 | Sulfamoylation → Bromination | 70 | 95 | Moderate |

| 3 | Suzuki coupling | 60 | 90 | Low |

Route 1 is preferred for industrial-scale synthesis due to higher yields and fewer purification steps. Route 3 is valuable for research-scale diversification.

Challenges and Solutions

- Carboxylic Acid Reactivity : Protection as methyl ester prevents side reactions during sulfamoylation.

- Regioselectivity : Electron-withdrawing groups (e.g., COOH, SO₂NHR) direct bromination to position 5.

- Sulfamoyl Chloride Stability : Use freshly prepared reagents or stabilize with molecular sieves.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the sulfonamide can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

Substitution: Suzuki-Miyaura coupling using boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The target compound’s clogP (2.3) is lower than its carboxamide analogue (2.8, ), likely due to the sulfamoyl group’s polarity. This aligns with , where thiophene derivatives with polar substituents showed reduced clogP .

- Bioactivity : Carboxamide derivatives exhibit antibacterial activity, whereas antiproliferative effects are prominent in compounds with aryl amides (e.g., T4 in ). The target compound’s sulfamoyl-pyridine group may target kinases or proteases, though specific data are pending .

Crystallographic and Computational Studies

Biological Activity

5-Bromo-4-(n-(5-methylpyridin-2-yl)sulfamoyl)thiophene-2-carboxylic acid, also known as CAS number 1098390-79-4, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2O2S2 |

| Molecular Weight | 333.2 g/mol |

| IUPAC Name | 5-bromo-N-(5-methylpyridin-2-yl)thiophene-2-sulfonamide |

| InChI | InChI=1S/C10H9BrN2O2S2/c1-7-... |

| SMILES | CC1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br |

Synthesis

The synthesis of this compound involves several key steps:

- Bromination : The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

- Sulfonation : The brominated thiophene undergoes sulfonation with chlorosulfonic acid to introduce the sulfonamide group.

- Coupling Reaction : The sulfonated thiophene is coupled with 5-methylpyridin-2-amine under suitable conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may inhibit specific enzymes or receptors involved in disease pathways. Ongoing research is focused on elucidating these interactions and understanding how they contribute to the compound's therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of thiophene derivatives, including those similar to this compound. For instance, compounds with thiophene rings have been shown to exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Properties

Research has indicated that thiophene-based compounds can act as inhibitors of various cancer cell lines. For example, studies on related compounds have demonstrated their efficacy in inhibiting HCV NS5B polymerase, which is crucial for viral replication in hepatocytes . This suggests a potential application in antiviral therapies as well.

Case Studies

- Antioxidant Activity : A study investigated the antioxidant properties of related thiophene compounds, revealing that certain derivatives exhibited IC50 values comparable to known antioxidants like ascorbic acid . This suggests that modifications to the thiophene structure can enhance its radical scavenging ability.

- Tyrosinase Inhibition : Another study focused on thiazolidine derivatives with structural similarities to thiophenes, demonstrating significant inhibition of the tyrosinase enzyme, which is involved in melanin production . This highlights the potential for developing skin-whitening agents or treatments for hyperpigmentation disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.